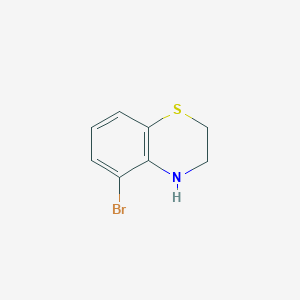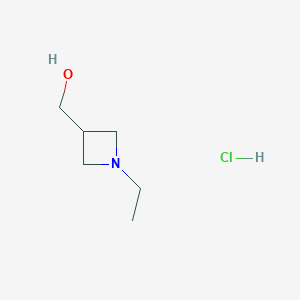
5-bromo-3,4-dihydro-2H-1,4-benzothiazine
Vue d'ensemble
Description
“5-bromo-3,4-dihydro-2H-1,4-benzothiazine” is a chemical compound with the molecular formula C8H8BrNS . It has a molecular weight of 230.13 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is also “5-bromo-3,4-dihydro-2H-1,4-benzothiazine” and its InChI code is "1S/C8H8BrNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2" . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Applications De Recherche Scientifique
Organic Synthesis
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: serves as a versatile intermediate in organic synthesis. Its bromine atom is a reactive site that can undergo further chemical transformations, allowing for the synthesis of a wide range of organic compounds. For instance, it can participate in palladium-catalyzed cross-coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, which are fundamental in constructing complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, this compound’s structural motif is found in molecules with potential therapeutic effects. The thiazine ring system is a common feature in drugs that exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Researchers can modify the 5-bromo substituent to synthesize analogs and evaluate their biological activities .
Agrochemical Development
The thiazine core of 5-bromo-3,4-dihydro-2H-1,4-benzothiazine is also present in agrochemicals. It can be used to develop new pesticides or herbicides. The bromine atom provides a handle for further derivatization, potentially leading to compounds with enhanced activity against agricultural pests or weeds .
Material Science
In material science, this compound can be used as a precursor for the synthesis of organic semiconductors. The thiazine ring can contribute to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Catalysis
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: has been utilized as a catalyst in synthetic chemistry. Its ability to facilitate the formation of carbon-carbon bonds in a one-pot multi-component reaction (MCR) makes it valuable for constructing complex molecules efficiently and with high atom economy.
Dye and Pigment Industry
The compound’s structure allows for its use in the synthesis of dyes and pigments. By reacting with various aromatic compounds, it can form chromophores that absorb specific wavelengths of light, leading to a range of colors for industrial applications .
Biochemical Research
In biochemical research, derivatives of 5-bromo-3,4-dihydro-2H-1,4-benzothiazine can be used as probes or inhibitors to study enzyme mechanisms. The bromine atom can be replaced with radioactive isotopes, making it a useful tool for tracing biochemical pathways .
Environmental Science
This compound can be studied for its environmental fate and impact. Understanding its degradation products and their persistence in the environment is crucial for assessing the ecological risks associated with its use in various industries .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-bromo-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJURUFKDHCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)


![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)


![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)


